N-(2-Chlorobenzylidene)-4-methoxyaniline
Overview
Description
N-(2-Chlorobenzylidene)-4-methoxyaniline is a Schiff base compound, characterized by the presence of a C=N double bond formed through the condensation of an aromatic aldehyde and an aromatic amine. Schiff bases are known for their diverse applications in various fields due to their unique chemical properties.
Mechanism of Action
Target of Action
N-(2-Chlorobenzylidene)-4-methoxyaniline is a Schiff base compound . Schiff base compounds are known to have a wide range of applications, including as starting materials in the synthesis of many drugs, such as antibiotics and antiallergic, antiphlogistic, and antitumor substances . .
Mode of Action
Schiff base compounds, in general, are known to interact with their targets through various mechanisms, including coordination chemistry related to catalysis and enzymatic reactions . The presence of the -C=N- group in Schiff base molecules enhances their adsorption ability and corrosion inhibition efficiency .
Biochemical Pathways
Schiff base compounds are known to play an important role in various cellular processes .
Result of Action
Schiff base compounds are known to have a wide range of effects, including antibacterial, antifungal, and anticancer properties .
Action Environment
The action of schiff base compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Chlorobenzylidene)-4-methoxyaniline can be synthesized through the condensation reaction between 2-chlorobenzaldehyde and 4-methoxyaniline. The reaction typically occurs in a solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is stirred for several hours, and the product is then isolated by filtration and recrystallized from an appropriate solvent to obtain pure this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Eco-friendly processes that minimize the use of hazardous solvents and reagents are also being developed .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorobenzylidene)-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond, forming secondary amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Yields secondary amines.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-Chlorobenzylidene)-4-methoxyaniline has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorobenzylidene)acetohydrazide
- N-(4-Dimethylaminobenzylidene)acetohydrazide
- (E)-4-Bromo-N-(2-chlorobenzylidene)aniline
Uniqueness
N-(2-Chlorobenzylidene)-4-methoxyaniline is unique due to the presence of both chloro and methoxy substituents on the aromatic rings, which influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(4-methoxyphenyl)methanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-17-13-8-6-12(7-9-13)16-10-11-4-2-3-5-14(11)15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBFMYAAXUQSLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361645 | |
Record name | N-(2-Chlorobenzylidene)-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17099-11-5 | |
Record name | N-(2-Chlorobenzylidene)-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Chlorobenzylidene)-4-anisidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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